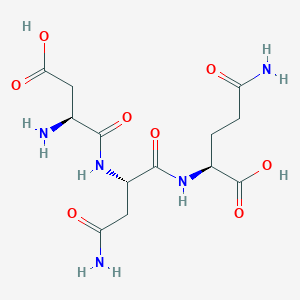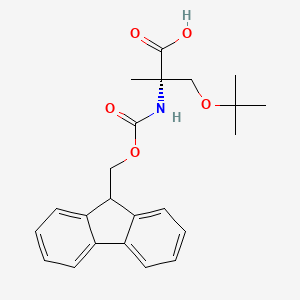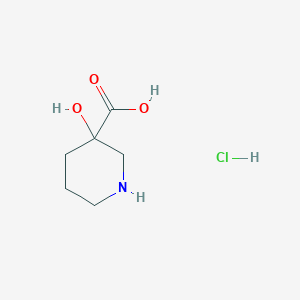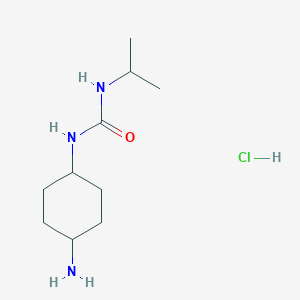
5-Bromo-7-fluoroindole-3-carboxylic Acid
Overview
Description
5-Bromo-7-fluoroindole-3-carboxylic Acid (CAS# 1360941-36-1) is a useful research chemical compound . It belongs to the class of indole derivatives, which are significant heterocyclic systems in natural products and drugs .
Molecular Structure Analysis
The molecular formula of 5-Bromo-7-fluoroindole-3-carboxylic Acid is C9H5BrFNO2 . The structure includes a bromo group at the 5th position and a fluoro group at the 7th position on the indole ring .Scientific Research Applications
Synthesis and Chemical Properties
Rational Access to Fluoroindolecarboxylic Acids : A study by Schlosser et al. (2006) provides a comprehensive approach to synthesizing fluoroindolecarboxylic acids, including variants related to 5-Bromo-7-fluoroindole-3-carboxylic Acid. This work highlights methodologies for preparing these compounds through direct synthesis from fluoroindoles or via halogen/metal permutation, underscoring their significance in synthetic chemistry. The process often requires protection of the nitrogen atom, showcasing the complex chemistry of fluoroindole derivatives (Schlosser, Ginanneschi, & Leroux, 2006).
Electrochemical Charge Storage Materials : Wang et al. (2019) explored the use of fluoro-substituted conjugated polyindole, specifically poly(5-fluoroindole), as a charge storage material. This research underlines the utility of fluoropolymers in creating high-performance supercapacitors, suggesting potential applications of fluoroindolecarboxylic acids in the development of advanced energy storage systems (Wang et al., 2019).
Advanced Material Synthesis
Functionalization of Haloindoles : Kumar et al. (2004) demonstrated the palladium-catalyzed carbonylation of unprotected bromoindoles, leading to various indole carboxylic acid derivatives. This method allows for the efficient synthesis of CNS active amphetamine derivatives, illustrating the versatility of haloindole functionalization in creating compounds with potential pharmacological applications (Kumar et al., 2004).
Biological Evaluation of Halophenyl Benzoxazoles : Thakral et al. (2022) synthesized 2-halogenatedphenyl benzoxazole-5-carboxylic acids, assessing their anti-inflammatory and cytotoxic activities. This study shows the importance of halogen substitution (including fluoro, bromo, and chloro groups) in enhancing the biological activities of benzoxazoles, suggesting a potential area of application for fluoroindolecarboxylic acids in drug discovery (Thakral et al., 2022).
properties
IUPAC Name |
5-bromo-7-fluoro-1H-indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO2/c10-4-1-5-6(9(13)14)3-12-8(5)7(11)2-4/h1-3,12H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJJBPZDUWFGNOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=CN2)C(=O)O)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-7-fluoroindole-3-carboxylic Acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]propylamine hydrochloride](/img/structure/B1448942.png)

![6'-amino-4'-ethyl-5'-(4-hydroxyphenyl)-N-methyl-[3,3'-bipyridine]-6-carboxamide](/img/structure/B1448948.png)
![[(4-Bromo-3,3-dimethylbutoxy)methyl]benzene](/img/structure/B1448949.png)






![1-[6-(2-Methoxyphenyl)pyridin-3-yl]-ethanone](/img/structure/B1448961.png)

![Tert-Butyl 2-Oxo-7-Azaspiro[3.6]Decane-7-Carboxylate](/img/structure/B1448964.png)
